

Technical Guide: *tert*-Butylphosphonic Dichloride

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Compound of Interest

Compound Name: *tert*-Butylphosphonic dichloride

CAS No.: 4707-95-3

Cat. No.: B1585653

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Physicochemical Characterization, Synthesis, and Application in Drug Discovery

Executive Summary & Core Identity

***tert*-Butylphosphonic dichloride** (CAS: 4707-95-3) is a critical organophosphorus building block characterized by its significant steric bulk and electrophilic phosphorus center. Unlike its linear alkyl counterparts, the *tert*-butyl group confers unique kinetic stability and lipophilicity to downstream derivatives, making it a valuable scaffold in the design of sterically demanding ligands and transition-state analogue inhibitors.

Critical Data Point: The definitive melting point of ***tert*-butylphosphonic dichloride** is 121–123 °C. It exists as a white to light-yellow crystalline solid at standard temperature and pressure, distinguishing it from liquid analogues like methylphosphonic dichloride (

35–37 °C) or phenylphosphonic dichloride (

3 °C).

Physicochemical Profile

The following data consolidates validated physical properties essential for experimental design and handling.

Property	Value / Description	Contextual Note
CAS Number	4707-95-3	Distinct from propylphosphonic dichloride (4708-04-7).[1]
Melting Point	121–123 °C	Solid at room temperature; requires heating for melt-phase reactions.
Boiling Point	110 °C (at 25 mmHg)	Sublimation may occur under high vacuum before melting.
Appearance	White to light-yellow crystalline solid	Hygroscopic; degrades to sticky mass upon moisture exposure.
Molecular Weight	174.99 g/mol	High atom economy for phosphorus introduction.
Solubility	Soluble in , THF, Toluene	Reacts violently with water and protic solvents.
Reactivity	Electrophilic P(V) center	Susceptible to nucleophilic attack at P; sterically hindered by -Bu group.

Synthesis & Production Methodologies

The Kinnear-Perren-Clay Reaction (Primary Route)

The most robust and scalable synthesis for **tert-butylphosphonic dichloride** utilizes the Kinnear-Perren-Clay reaction. This method leverages the stability of the tert-butyl carbocation

to form a phosphorus-carbon bond without requiring sensitive organometallic precursors like Grignard reagents.

Mechanism:

- **Complexation:** tert-Butyl chloride reacts with phosphorus trichloride (PCl_3) in the presence of aluminum chloride (AlCl_3). The Lewis acid (AlCl_3) abstracts a chloride to form the stable tert-butyl cation, which is trapped by PCl_3 .
- **Intermediate Formation:** This generates the ionic trichlorophosphonium tetrachloroaluminate complex: $[\text{C}(\text{CH}_3)_3\text{PCl}_3]^+[\text{AlCl}_4]^-$.
- **Hydrolysis:** Controlled hydrolysis of this complex converts the trichlorophosphonium species into the phosphonic dichloride ($\text{C}(\text{CH}_3)_3\text{P}(\text{Cl})_2$) while liberating aluminum salts.

Step-by-Step Protocol:

- **Reagent Prep:** Charge a flame-dried reaction vessel with equimolar PCl_3 and excess AlCl_3 under inert atmosphere (N_2 or Ar).
- **Addition:** Dropwise add tert-butyl chloride at 0–5 °C. The reaction is exothermic.
- **Reaction:** Stir at ambient temperature for 2–4 hours. A solid complex precipitate typically forms.

- Workup (Critical): Suspend the complex in

 . Cool to $-20\text{ }^{\circ}\text{C}$. Add a calculated amount of water (or crushed ice) slowly. Caution: HCl gas evolution.
- Isolation: Separate the organic layer, dry over

 , and concentrate.
- Purification: Recrystallize from hexane/toluene or sublime to obtain the pure solid ($121\text{--}123\text{ }^{\circ}\text{C}$).

Oxidation of tert-Butyldichlorophosphine (Alternative)

For laboratories already in possession of tert-butyldichlorophosphine (, CAS 25979-07-1), direct oxidation is a high-yielding pathway.

- Reagents: Sulfuryl chloride () or molecular oxygen ().
- Conditions: Reaction of

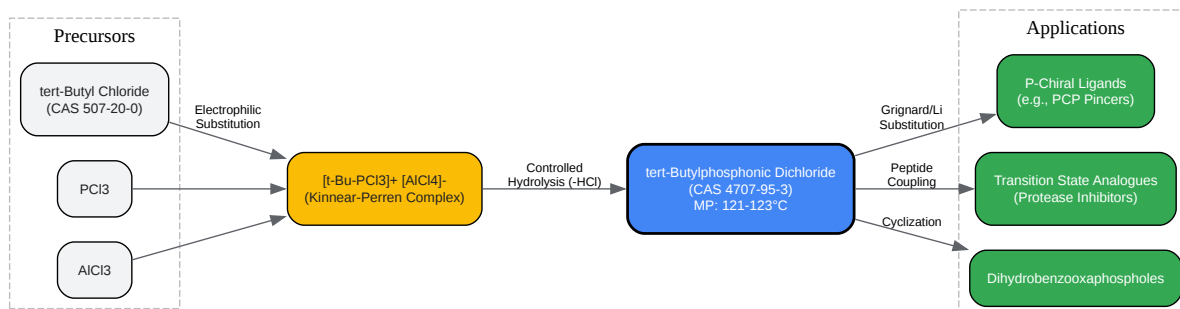
 with

 in benzene/DCM at reflux yields the phosphonic dichloride and

 gas.

Visualization: Synthesis & Utility Workflow

The following diagram illustrates the chemical genealogy of **tert-butylphosphonic dichloride**, mapping its synthesis from precursors and its divergence into high-value applications.



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Figure 1: Synthetic pathway from commodity chemicals to **tert-butylphosphonic dichloride** via the Kinneer-Perren-Clay complex, highlighting downstream utility in ligand and drug design.

Applications in Drug Discovery & Development

Steric Pharmacophore Modulation

The tert-butyl group is a "privileged structure" in medicinal chemistry due to its ability to lock conformations and fill hydrophobic pockets.

- Mechanism: Introducing the tert-butyl moiety creates a tetrahedral geometry that mimics the transition state of peptide hydrolysis.
- Utility: Used in the synthesis of phosphonopeptides, which act as inhibitors for metalloproteases (e.g., carboxypeptidase A) and β -lactamases. The bulky tert-butyl group prevents metabolic degradation of the P-C bond while maximizing van der Waals interactions within the enzyme active site.

Chiral Ligand Synthesis

tert-Butylphosphonic dichloride serves as a precursor for electron-rich, sterically demanding phosphine and phosphinite ligands.

- PCP Pincer Ligands: Reduction of the dichloride (or its derivatives) allows access to tert-butyl-substituted pincer ligands, which are highly active in alkane dehydrogenation and cross-coupling reactions (Suzuki-Miyaura, Heck).

- Stereoelectronic Tuning: The

-butyl group forces the phosphorus lone pair into a specific spatial arrangement, enhancing the enantioselectivity of chiral catalysts derived from this core.

Safety & Handling Protocol (Self-Validating)

Hazard Classification: Skin Corrosion 1B (Causes severe skin burns and eye damage).

Reactivity: Violent reaction with water.

Standard Operating Procedure (SOP):

- Moisture Exclusion: All handling must occur in a glovebox or under a positive pressure of dry nitrogen. The solid is hygroscopic; if it turns sticky or liquid, it has hydrolyzed to tert-butylphosphonic acid and HCl.
- Quenching Spills: Do not use water.^[2] Cover spills with dry lime or soda ash () to neutralize acidity before careful disposal.
- Storage: Store in tightly sealed glass containers with PTFE-lined caps at ambient temperature (or 2-8 °C for long-term stability). Ensure the container is secondary-contained to prevent corrosion of metal shelving.

References

- Kinnear, A. M., & Perren, E. A. (1952). Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. *Journal of the Chemical Society*.
- Crofts, P. C. (1958). *Organic Phosphorus Compounds*. Quarterly Reviews, Chemical Society. (Foundational text on the Kinnear-Perren reaction scope).

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